Spiro[2.5]octane-5-carbonitrile
Overview
Description
Spiro[25]octane-5-carbonitrile is a spirocyclic compound characterized by a unique structure where two rings share a single carbon atom This compound is notable for its rigid and three-dimensional structure, which imparts distinct physicochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[2.5]octane-5-carbonitrile typically involves the formation of the spirocyclic core through dialkylation of an activated carbon center. One common method is the reaction of a 1,3-dihalide with a suitable nucleophile under basic conditions. For example, the reaction of 1,3-dibromopropane with sodium cyanide can yield this compound under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Spiro[2.5]octane-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under strong oxidative conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The spirocyclic structure can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the nitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium cyanide or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.
Scientific Research Applications
Spiro[2.5]octane-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of spiro[2.5]octane-5-carbonitrile in biological systems involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing enzyme activity or receptor binding. The spirocyclic structure provides a rigid scaffold that can enhance binding affinity and selectivity for target molecules.
Comparison with Similar Compounds
Similar Compounds
- Spiro[3.5]nonane-6-carbonitrile
- Spiro[4.5]decane-7-carbonitrile
- Spiro[5.5]undecane-8-carbonitrile
Uniqueness
Spiro[2.5]octane-5-carbonitrile is unique due to its smaller ring size, which imparts higher strain and reactivity compared to larger spirocyclic compounds. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for developing novel bioactive molecules.
Properties
IUPAC Name |
spiro[2.5]octane-7-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c10-7-8-2-1-3-9(6-8)4-5-9/h8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGQBEHKYOAPKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2(C1)CC2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401303679 | |
Record name | Spiro[2.5]octane-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401303679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1437087-11-0 | |
Record name | Spiro[2.5]octane-5-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1437087-11-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spiro[2.5]octane-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401303679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.